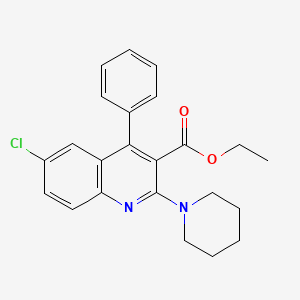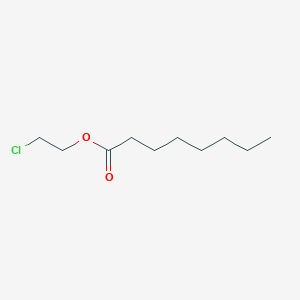![molecular formula C7H8O2S B8723892 Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-](/img/structure/B8723892.png)
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is an organic compound with a unique structure that includes a thienyl group and a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of formaldehyde and a base to achieve the hydroxymethylation of the thiophene ring.
Industrial Production Methods
Industrial production of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 1-[5-(carboxymethyl)-2-thienyl]ethanone.
Reduction: Formation of 1-[5-(hydroxymethyl)-2-thienyl]ethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone,1-(2-hydroxy-5-methylphenyl)-
- Ethanone,1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is unique due to the presence of the thienyl ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C7H8O2S |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
1-[5-(hydroxymethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |
Clé InChI |
PUPQMUREXOZOPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
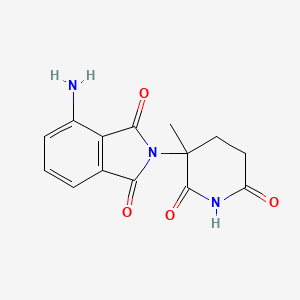

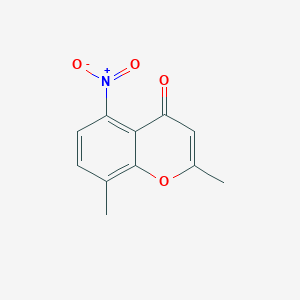
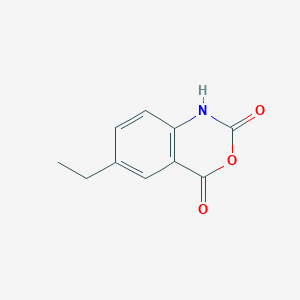
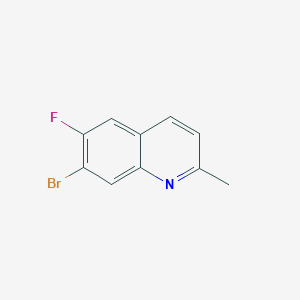
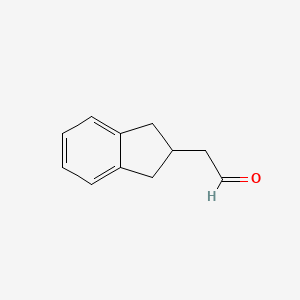
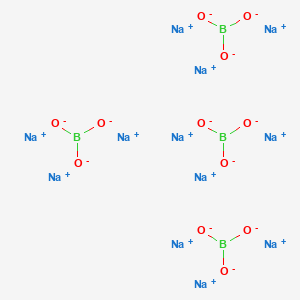
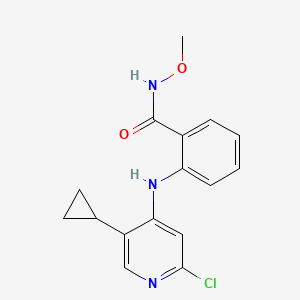

![6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole](/img/structure/B8723851.png)
![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
